molecular formula C9H5Cl2FN2 B140342 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline CAS No. 147003-97-2

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline

Cat. No. B140342
CAS RN: 147003-97-2
M. Wt: 231.05 g/mol
InChI Key: ANLNVUDMKOGLGM-UHFFFAOYSA-N
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Description

The compound "4-Chloro-2-(chloromethyl)-6-fluoroquinazoline" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of chlorine and fluorine atoms in the compound suggests that it may have significant biological activity, as halogenated compounds often do.

Synthesis Analysis

The synthesis of halogenated quinazolines typically involves multi-step reactions, starting from simple precursors such as amino acids or benzoic acids. For instance, compound synthesis from 2-amino-4-fluoro benzoic acid and urea involves cyclization, chlorination, and nucleophilic substitution steps . Another example includes the synthesis of a 6-fluoroquinazoline derivative through a series of steps including substitution, nitration, reduction, cyclization, and chlorination . These methods highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through single crystal X-ray diffraction analysis . Similarly, the structure of a 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing its orthorhombic crystal system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The presence of halogen atoms in the quinazoline ring can also facilitate Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-aryl-substituted 2-trichloromethylquinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Halogenated quinazolines often exhibit significant biological activities due to their ability to interact with biological targets. For example, some 2-trichloromethylquinazoline derivatives show potent antiplasmodial activity against Plasmodium falciparum strains . The introduction of halogen atoms can also enhance the cytotoxicity of quinazoline derivatives against cancer cell lines, as seen in the case of 4-(halogenoanilino)-6-bromoquinazolines .

Scientific Research Applications

Quinoline Derivatives in Antimalarial Therapy

Antimalarial Applications

Chloroquine and its derivatives, including hydroxychloroquine, are 4-aminoquinoline compounds initially used for antimalarial therapy. Their effectiveness against malaria, despite the emergence of chloroquine-resistant Plasmodium falciparum strains, has led to repurposing efforts for various diseases, leveraging their biochemical properties for potential therapeutic applications in infectious and noninfectious diseases (Njaria et al., 2015).

Immunomodulatory Effects

Autoimmune Disorders Treatment

The immunosuppressive activity of chloroquine and hydroxychloroquine plays a crucial role in reducing T-cell and B-cell hyperactivity, which is beneficial for managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis (Taherian et al., 2013).

Role in COVID-19 Treatment

COVID-19 Therapeutic Potential

Early research into COVID-19 treatment highlighted the in vitro effectiveness of chloroquine and hydroxychloroquine in inhibiting the duplication of the SARS-CoV-2 virus. These findings led to clinical studies exploring their role in managing COVID-19, although their overall efficacy and safety in this context have been widely debated and require further research (Dermawan et al., 2020).

Analytical and Environmental Applications

Antioxidant Activity Measurement

Quinoline derivatives have been explored in the context of determining antioxidant activity, indicating their utility beyond pharmacology into fields like food engineering and environmental sciences. Analytical methods involving quinolines can assess antioxidant capacities in various samples, demonstrating their broader scientific applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2/c10-4-8-13-7-2-1-5(12)3-6(7)9(11)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLNVUDMKOGLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-6-fluoroquinazoline

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